Product packaging for Cyclopentanone, 2-(phenylsulfinyl)-(Cat. No.:CAS No. 55980-76-2)

Cyclopentanone, 2-(phenylsulfinyl)-

Cat. No.: B14626637
CAS No.: 55980-76-2
M. Wt: 208.28 g/mol
InChI Key: FRCMTFYTGGZKEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyclopentanone, 2-(phenylsulfinyl)- is a useful research compound. Its molecular formula is C11H12O2S and its molecular weight is 208.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclopentanone, 2-(phenylsulfinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopentanone, 2-(phenylsulfinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O2S B14626637 Cyclopentanone, 2-(phenylsulfinyl)- CAS No. 55980-76-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55980-76-2

Molecular Formula

C11H12O2S

Molecular Weight

208.28 g/mol

IUPAC Name

2-(benzenesulfinyl)cyclopentan-1-one

InChI

InChI=1S/C11H12O2S/c12-10-7-4-8-11(10)14(13)9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2

InChI Key

FRCMTFYTGGZKEP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)S(=O)C2=CC=CC=C2

Origin of Product

United States

Research Context and Significance of 2 Phenylsulfinyl Cyclopentanone

Contemporary Relevance of Chiral Sulfinyl-Containing Ketones in Asymmetric Organic Synthesis

Chiral sulfoxides have garnered significant attention as powerful chiral auxiliaries in asymmetric synthesis. wiley-vch.dethieme-connect.com Their utility stems from several key properties. The sulfinyl group is a stereogenic center that is configurationally stable under many reaction conditions, with a high barrier to inversion. illinois.edu This stability allows for the transfer of chirality from the sulfur atom to adjacent or nearby reacting centers. The non-planar nature of the sulfur atom and the steric and electronic differences between the oxygen, the phenyl group, and the cyclopentanone (B42830) ring in 2-(phenylsulfinyl)cyclopentanone create a highly differentiated chiral environment. illinois.edu

The sulfinyl group's ability to coordinate with metal catalysts and reagents provides a powerful tool for directing the stereochemical outcome of reactions. illinois.edu This has been exploited in a variety of transformations, including reductions of the ketone functionality and additions of nucleophiles. thieme-connect.com The development of methods for the enantioselective synthesis of chiral sulfoxides has further expanded their application, making them readily accessible for use in asymmetric reactions. rsc.orgacs.org

The importance of chiral sulfinyl compounds is underscored by their presence in natural products and their use in the synthesis of pharmaceuticals. nih.govnih.gov For instance, the anti-ulcer drug esomeprazole (B1671258) is a notable example of a marketed drug containing a chiral sulfoxide (B87167). nih.govnih.gov The continued development of synthetic methods utilizing chiral sulfoxides highlights their enduring relevance in modern organic and medicinal chemistry. acs.orgnih.gov

Strategic Utility of Substituted Cyclopentanones as Versatile Synthetic Intermediates

Substituted cyclopentanones are highly valuable building blocks in organic synthesis due to their prevalence in a wide range of biologically active molecules and natural products. nih.govmorressier.com The five-membered carbocyclic framework is a common structural motif found in prostaglandins (B1171923), steroids, and various alkaloids. morressier.comnih.gov Consequently, the development of efficient methods for the synthesis and functionalization of cyclopentanone derivatives is a major focus of synthetic organic chemistry. organic-chemistry.orgorganic-chemistry.org

Cyclopentanone itself is a versatile precursor for numerous compounds, including fragrances and pharmaceuticals. wikipedia.orgnih.gov The introduction of substituents onto the cyclopentanone ring allows for the construction of more complex and functionally diverse molecules. These substituted cyclopentanones can undergo a variety of transformations, such as aldol (B89426) condensations, Michael additions, and ring-expansion reactions, providing access to a vast chemical space. scirp.orgbeilstein-journals.org

The strategic placement of functional groups on the cyclopentanone ring is crucial for its utility as a synthetic intermediate. In the case of 2-(phenylsulfinyl)cyclopentanone, the sulfinyl group not only imparts chirality but also activates the adjacent α-position for further functionalization. This dual role makes it a particularly powerful intermediate for the stereoselective synthesis of complex cyclopentane-containing targets. researchgate.netmsu.edu The ability to introduce and then subsequently remove or transform the sulfinyl group adds to its versatility as a synthetic tool. nih.gov

The synthesis of cyclopentenones, which can be derived from functionalized cyclopentanones, is also an active area of research, as these structures are key components of many natural products. nih.govthieme-connect.com The strategic use of substituted cyclopentanones like 2-(phenylsulfinyl)cyclopentanone provides a pathway to these important synthetic targets.

Stereochemical Control and Investigations Pertaining to 2 Phenylsulfinyl Cyclopentanone

Enantioselective Synthesis and Mechanisms of Chiral Induction

The primary method for obtaining enantiomerically enriched 2-(phenylsulfinyl)cyclopentanone and its derivatives involves the asymmetric oxidation of the corresponding prochiral sulfide (B99878), 2-(phenylthio)cyclopentanone. libretexts.orgresearchgate.net This transformation is a cornerstone in the synthesis of chiral sulfoxides and has been the subject of extensive research. libretexts.org

Key methodologies for this enantioselective oxidation include:

Metal-Catalyzed Oxidation : Modified Sharpless-Kagan-Pitonak conditions, which typically employ a titanium complex, are frequently used. researchgate.net A common system involves a titanium(IV) isopropoxide catalyst in the presence of a chiral ligand, such as diethyl tartrate (DET), and an oxidant like tert-butyl hydroperoxide (TBHP). researchgate.net The mechanism of chiral induction relies on the formation of a chiral titanium-peroxo complex. The sulfide coordinates to the chiral titanium center, and the subsequent oxygen transfer occurs in a stereochemically controlled manner, favoring one enantiomer of the sulfoxide (B87167) over the other. The enantioselectivity of this process is sensitive to reaction parameters such as temperature and reaction time. researchgate.net

Enzyme-Catalyzed Reactions : Biocatalytic approaches offer a green and highly selective alternative. libretexts.org Enzymes like cyclohexanone (B45756) monooxygenase (CHMO) can catalyze the asymmetric oxidation of thioethers to sulfoxides with high enantioselectivity. libretexts.org

Research on the synthesis of the closely related 2-(S)-[(4-methylphenyl)sulfinyl]-2-cyclopenten-1-one has demonstrated the efficacy of the Ti-catalyzed approach. The asymmetric oxidation of the precursor sulfide, 2-[(4-methylphenyl)thio]-2-cyclopenten-1-one, using a Ti(OiPr)₄/(+)-DET/TBHP system yielded the desired (S)-sulfoxide. The results highlight the influence of reaction conditions on yield and enantiomeric excess (ee). researchgate.net

Table 1: Asymmetric Oxidation of 2-[(4-methylphenyl)thio]-2-cyclopenten-1-one researchgate.net
EntryConditionsYield (%)Enantiomeric Excess (ee, %)
1-20 °C for 24 h, then r.t. for 24 h4970
2-20 °C for 0.5 h, then +4 °C for 98 h4270
3-20 °C for 0.5 h, then -5 °C for 75 h5072

Another powerful strategy is the kinetic resolution of the racemic sulfoxide. In this approach, the racemic mixture is subjected to oxidation under chiral conditions, where one enantiomer reacts faster than the other, leaving the unreacted sulfoxide enriched in the slower-reacting enantiomer. For rac-2-[(4-methylphenyl)sulfinyl]-2-cyclopenten-1-one, kinetic resolution using the same Ti-complex oxidant successfully produced the enantioenriched (S)-sulfoxide. researchgate.net

Diastereoselective Transformations Involving 2-(Phenylsulfinyl)cyclopentanone

The chiral sulfinyl group in 2-(phenylsulfinyl)cyclopentanone exerts a powerful directing effect on subsequent transformations, enabling highly diastereoselective reactions. A prime example is the reduction of the ketone functionality. The reduction of such β-keto sulfoxides provides a highly efficient route to enantiomerically pure β-hydroxy sulfoxides, which are valuable chiral building blocks. acs.orgnih.gov

The stereochemical outcome of these reductions is dictated by the chelation between the reducing agent and the oxygen atoms of the carbonyl and sulfinyl groups. For instance, reduction with diisobutylaluminium hydride (DIBAL or DIBAL-H) often proceeds through a stable six-membered cyclic transition state. nih.gov This chelation-controlled model locks the conformation of the molecule, forcing the hydride to attack the carbonyl carbon from the less sterically hindered face, thus leading to a high degree of diastereoselectivity.

The reaction of the α-carbanion of a chiral sulfoxide with an ester, followed by reduction with DIBAL, can generate β-hydroxysulfoxides with high stereoselectivity through a dynamic kinetic resolution pathway. nih.gov The stereoselectivity is driven by a six-membered cyclic transition state that involves a silicon-oxygen interaction when using silylated sulfoxides. nih.gov The reduction of β-keto sulfoxides is a key step in the synthesis of both enantiomers of allylic alcohols. acs.org

Stereochemical Aspects of Conjugate Addition Reactions Utilizing Sulfinyl Catalysts with Cyclopentanone (B42830) Substrates

The phenylsulfinyl group is not only a chiral auxiliary when attached to the substrate but can also be part of a chiral catalyst system. However, more commonly, the chiral sulfinyl group is attached to the cyclopentenone ring, acting as a powerful chiral auxiliary in conjugate addition reactions. acs.org Enantiomerically pure 2-(arylsulfinyl)-2-cyclopentenones are excellent Michael acceptors, and their reactions with organometallic reagents proceed with high levels of asymmetric induction. acs.org

The sulfinyl group activates the double bond for nucleophilic attack and its chirality directs the approach of the incoming nucleophile. The stereochemical outcome is generally explained by the formation of a chelated intermediate involving the metal cation of the nucleophile, the sulfoxide oxygen, and the carbonyl oxygen. This rigidifies the structure, and the nucleophile adds to the β-carbon from the face opposite to the bulky aryl group of the sulfoxide. This leads to the creation of a new stereocenter at the C3 position with a predictable configuration. The resulting 3-substituted-2-(phenylsulfinyl)cyclopentanones can then be further manipulated, with the sulfinyl group being easily removed under reductive conditions to afford the chiral 3-substituted cyclopentanone.

Chiral Sulfoxide Auxiliary Approaches in Asymmetric Transformations

The use of the chiral sulfoxide group as an auxiliary is a well-established and powerful strategy in asymmetric synthesis. researchgate.netillinois.eduresearchgate.net Its utility stems from several key properties: the sulfur atom is a stable stereogenic center, the sulfinyl group effectively differentiates the two faces of a molecule, and it can be readily removed after the desired stereoselective transformation. illinois.edu

In the context of cyclopentanone chemistry, a 2-(phenylsulfinyl) group serves as an internal chiral auxiliary. It controls the stereochemistry of a wide array of reactions, including:

Aldol (B89426) Reactions : The chiral sulfoxide can direct the stereoselective formation of new C-C bonds and hydroxyl stereocenters.

Michael Additions : As discussed previously, it provides excellent stereocontrol in conjugate additions. scielo.org.mx

Cyclization Reactions : The sulfinyl group can direct intramolecular conjugate additions and other cyclizations, establishing the stereochemistry of multiple centers within the newly formed ring. researchgate.net

Reductions : It directs the diastereoselective reduction of adjacent carbonyl groups. researchgate.net

The sulfoxide auxiliary approach is a cornerstone of modern asymmetric synthesis, enabling the construction of complex, stereochemically rich molecules from simple precursors. researchgate.netresearchgate.net The reliability and high degree of stereocontrol imparted by the sulfinyl group have made it an indispensable tool in the synthesis of natural products and biologically active compounds. researchgate.net

Mechanistic Understanding of Reactions Involving 2 Phenylsulfinyl Cyclopentanone

Insights into Nucleophilic Additions and Enolate Chemistry

The chemistry of 2-(phenylsulfinyl)cyclopentanone is significantly influenced by the interplay between the carbonyl group and the adjacent sulfoxide (B87167). The enolate of cyclopentanone (B42830), a key intermediate in many of its reactions, exhibits distinct reactivity. Studies on the lithium enolates of simple ketones, including cyclopentanone, reveal their behavior in reactions with electrophiles like phenyl vinyl sulfoxide. The enolate generated from cyclopentanone with lithium diisopropylamide (LDA) readily reacts to form new carbon-carbon bonds. These reactions are often sensitive to conditions such as temperature, reaction time, and concentration, which can influence the ratio of different products. For instance, the reaction of cyclopentanone enolate with phenyl vinyl sulfoxide can lead to the formation of bicyclo[3.2.0]heptan-1-ol derivatives after subsequent oxidation, alongside simple alkylated ketone products. This highlights the ability of the enolate to participate in both direct alkylation and more complex annulation pathways.

The acidity of the α-protons in cyclopentanone is a critical factor in its enolate chemistry. The pKa of cyclopentanone is estimated to be around 18.5, making it considerably more acidic than acyclic ketones like acetone. This increased acidity is attributed to the effects of the carbocyclic ring structure. The formation of the enolate introduces an sp²-hybridized carbon into the five-membered ring, and the strain associated with this change influences the thermodynamics of enolate formation and its subsequent reactivity.

Nucleophilic addition to the carbonyl group of 2-(phenylsulfinyl)cyclopentanone is another important reaction class. The stereochemical outcome of such additions is often influenced by the chiral sulfinyl group, which can direct the approach of the nucleophile. For example, the reduction of β-ketosulfoxides with different reducing agents can lead to products with opposite stereochemistry at the newly formed hydroxyl center, demonstrating the powerful directing effect of the sulfinyl group. This stereocontrol is a cornerstone of the use of chiral sulfoxides in asymmetric synthesis.

Table 1: Factors Influencing Nucleophilic Additions and Enolate Reactions of 2-(Phenylsulfinyl)cyclopentanone
FactorInfluence on Reaction Mechanism and Outcome
Nature of the Base Determines the regioselectivity and concentration of the enolate formed. Strong, non-nucleophilic bases like LDA are commonly used to generate the enolate quantitatively.
Reaction Temperature Can affect the kinetic versus thermodynamic control of enolate formation and subsequent reactions. Lower temperatures often favor the kinetic enolate.
Solvent Can influence the aggregation state and reactivity of the enolate. Polar aprotic solvents like THF are common.
Nature of the Electrophile/Nucleophile Determines the type of bond formed (e.g., C-C, C-O) and can influence the stereochemical outcome, especially in the presence of the chiral sulfinyl group.
Presence of Lewis Acids Can coordinate to the carbonyl or sulfinyl oxygen, activating the substrate towards nucleophilic attack and potentially influencing stereoselectivity.

Rearrangement Pathways and Intramolecular Processes Involving the Sulfinyl Group

The sulfinyl group in 2-(phenylsulfinyl)cyclopentanone can participate in characteristic rearrangement reactions, most notably the Pummerer reaction. This reaction typically occurs upon activation of the sulfoxide with an electrophilic reagent, such as acetic anhydride or triflic anhydride. The activation leads to the formation of a sulfonium ion intermediate, which then undergoes elimination to form a thionium ion. This highly reactive intermediate can be trapped by nucleophiles, leading to the formation of α-functionalized sulfides.

In the context of β-ketosulfoxides like 2-(phenylsulfinyl)cyclopentanone, the Pummerer reaction can be a key step in synthetic sequences. For instance, acid-catalyzed cyclization of β-keto sulfoxides can be used to synthesize condensed heterocyclic compounds. The mechanism involves the formation of a thionium ion intermediate which then undergoes an intramolecular electrophilic attack on an aromatic ring or another nucleophilic part of the molecule. The stereochemistry of the Pummerer reaction can be complex, and while the activation of a chiral sulfoxide often leads to a racemic product, stereoselective variants have been developed.

Computational studies have provided significant insights into the mechanism of the Pummerer reaction. These studies have helped to elucidate the nature of the intermediates and transition states involved, including the key thionium ion. For example, it has been proposed that the reaction can be promoted by catalytic amounts of Lewis acids like Cu(OTf)₂, which facilitate the formation of the thionium intermediate. semanticscholar.org

Radical Reactions and Their Stereochemical and Regiochemical Implications

While ionic reactions of 2-(phenylsulfinyl)cyclopentanone are more common, the molecule can also undergo radical reactions. The stereochemical and regiochemical outcomes of these reactions are of significant interest in organic synthesis. For many years, radical reactions were often perceived as being non-selective. However, a deeper understanding of the factors controlling these reactions has led to the development of highly stereoselective radical transformations. rsc.org

In the context of β-ketosulfoxides, the chiral sulfinyl group can act as a powerful stereodirecting group in radical additions. For example, high β-stereoselectivity has been observed in the asymmetric radical addition to α-sulfinylcyclopentenones. The sulfinyl group can influence the conformation of the radical intermediate, leading to a preferential attack of the incoming radical from one face of the molecule.

The regioselectivity of radical additions is governed by a combination of steric and electronic factors, as well as the stability of the resulting radical intermediate. nih.govbohrium.com In general, radical additions to alkenes tend to occur at the less substituted carbon atom to form the more stable radical. However, polar effects can also play a significant role, especially when dealing with electron-poor or electron-rich substrates. nih.gov The interplay of these factors determines the final regiochemical outcome of the reaction. For instance, in intramolecular radical cyclizations, the formation of five-membered rings is often kinetically favored over the formation of six-membered rings, even if the latter would lead to a thermodynamically more stable product. bohrium.com

Elucidation of Reaction Mechanisms via Computational Methodologies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the detailed mechanisms of organic reactions. For reactions involving 2-(phenylsulfinyl)cyclopentanone and related β-ketosulfoxides, computational studies can provide valuable information about reaction pathways, transition state structures, and the factors controlling selectivity.

DFT studies have been employed to investigate the mechanism of nucleophilic additions to carbonyl compounds. These studies can model the approach of the nucleophile to the carbonyl carbon, identify the transition state, and calculate the activation energy of the reaction. This allows for a comparison of different possible reaction pathways and can help to explain observed stereoselectivities. For example, computational models can rationalize why a particular diastereomer is formed preferentially in the reduction of a β-ketosulfoxide.

Similarly, the mechanism of the Pummerer reaction has been investigated using computational methods. semanticscholar.org These studies have provided a detailed picture of the energetics of the reaction, including the formation of the key thionium ion intermediate. By calculating the energies of different potential intermediates and transition states, researchers can gain a deeper understanding of the reaction mechanism and the factors that influence its course.

Computational studies are also valuable for understanding the regioselectivity and stereoselectivity of radical reactions. nih.gov By modeling the radical addition to a molecule like an α-sulfinylcyclopentenone, it is possible to determine the relative stabilities of the different possible radical intermediates and the activation energies for their formation. This can provide a theoretical basis for the experimentally observed selectivity.

Table 2: Application of Computational Methodologies to Reactions of 2-(Phenylsulfinyl)cyclopentanone
Reaction TypeComputational Insights
Nucleophilic Addition - Determination of transition state geometries and activation energies.
  • Rationalization of diastereoselectivity based on steric and electronic interactions.
  • Modeling the role of Lewis acids in catalysis.
  • Pummerer Reaction - Elucidation of the structure and stability of the thionium ion intermediate.
  • Calculation of the reaction energy profile.
  • Investigation of the role of catalysts. semanticscholar.org
  • Radical Reactions - Calculation of the stability of different radical intermediates.
  • Prediction of regioselectivity based on the analysis of spin density and activation barriers. nih.gov
  • Explanation of stereoselectivity through conformational analysis of radical intermediates.
  • Advanced Synthetic Applications and Methodological Contributions

    Utilization as a Key Chiral Intermediate in the Synthesis of Complex Molecular Architectures

    The strategic placement of the phenylsulfinyl group adjacent to the carbonyl function in cyclopentanone (B42830) renders it a valuable chiral precursor for the synthesis of a variety of complex and biologically significant molecules. The sulfoxide (B87167) moiety not only activates the alpha-position for carbon-carbon bond formation but also serves as a powerful stereodirecting group, enabling the enantioselective construction of intricate stereochemical arrays.

    A notable example of the utility of a closely related derivative, 2-(S)-[(4-methylphenyl)sulfinyl]-2-cyclopenten-1-one , is in the synthesis of D-ring precursors for 9,11-secosterols. researchgate.net In this context, the chiral sulfinyl cyclopentenone acts as a key building block, providing the foundation for the stereocontrolled elaboration of the steroidal D-ring. The synthesis of this key intermediate can be achieved through the asymmetric oxidation of the corresponding sulfide (B99878), 2-[(4-methylphenyl)thio]-2-cyclopenten-1-one , using a titanium-diethyl tartrate complex, or via kinetic resolution of the racemic sulfoxide. researchgate.net The enantioenriched sulfinyl cyclopentenone can then be further elaborated through various synthetic transformations to access the complex architecture of secosterols.

    While direct total syntheses of prostaglandins (B1171923) starting from Cyclopentanone, 2-(phenylsulfinyl)- are not extensively documented in readily available literature, the fundamental principles of using chiral cyclopentanone synthons are central to many prostaglandin (B15479496) syntheses. These syntheses often rely on the stereocontrolled introduction of side chains onto a cyclopentane (B165970) core, a process where the stereodirecting influence of a substituent like a phenylsulfinyl group would be highly beneficial.

    Application in Conjugate Addition Reactions, Notably Michael Additions

    The phenylsulfinyl group in Cyclopentanone, 2-(phenylsulfinyl)- plays a crucial role in facilitating conjugate addition reactions, particularly Michael additions. The electron-withdrawing nature of the sulfoxide group increases the acidity of the proton at the C2 position, facilitating the formation of an enolate under basic conditions. This enolate can then act as a nucleophile in a Michael addition to various α,β-unsaturated acceptors.

    The utility of related sulfinyl-containing compounds in promoting Michael additions is well-established. For instance, 2-(phenylsulfinyl)acetamide has been effectively used in a one-pot synthesis of 2-pyridones. nih.govresearchgate.net This process involves the initial 1,4-addition of the acetamide (B32628) to an α,β-unsaturated ketone, followed by cyclization and elimination of the sulfoxide group to afford the pyridone ring system. nih.govresearchgate.net This highlights the dual role of the phenylsulfinyl group: first as an activating group for the initial C-C bond formation and then as a good leaving group to introduce unsaturation in the final product.

    Furthermore, the principles of using cyclopentanone in Michael additions are extensively demonstrated in organocatalysis. Highly enantioselective Michael additions of cyclopentanone to chalcones have been achieved using chiral primary-secondary diamine catalysts, leading to the synthesis of valuable chiral adducts with excellent yields and enantioselectivities. This underscores the potential of activated cyclopentanones as donors in asymmetric conjugate addition reactions.

    The following table summarizes representative Michael addition reactions involving cyclopentanone derivatives, illustrating the scope and efficiency of this transformation.

    DonorAcceptorCatalyst/ConditionsProductYield (%)ee (%)
    CyclopentanoneChalconeChiral 1,2-diaminocyclohexane-hexanedioic acid2-(1,3-diphenyl-3-oxopropyl)cyclopentan-1-oneup to 92up to 99
    2-(Phenylsulfinyl)acetamideα,β-Unsaturated KetoneBase, then acid2-Pyridone derivative--

    Role in Cycloaddition and Annulation Strategies for Ring Construction

    The reactivity of the cyclopentanone ring system, modulated by the phenylsulfinyl group, allows for its participation in various cycloaddition and annulation reactions, providing powerful methods for the construction of polycyclic systems. While specific examples detailing the direct use of Cyclopentanone, 2-(phenylsulfinyl)- in these transformations are not widespread, the principles can be understood from the behavior of related sulfinyl-containing dienophiles and cyclopentenone systems.

    The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, often employs dienophiles activated by electron-withdrawing groups. wikipedia.orgyoutube.commasterorganicchemistry.com The sulfinyl group in a cyclopentenone framework, such as in (S)-2-p-tolylsulfinyl-2-cyclopentenone , has been shown to be a highly effective chiral auxiliary in Diels-Alder reactions with dienes like Dane's diene. researchgate.net These reactions proceed with high regio- and stereoselectivity, leading to the formation of perhydro-cyclopenta[a]phenanthrene skeletons, which are core structures of steroids. researchgate.net The sulfinyl group controls the facial selectivity of the cycloaddition, and its subsequent removal provides access to optically active polycyclic products.

    Annulation reactions, which involve the formation of a new ring onto an existing one, can also be envisaged with Cyclopentanone, 2-(phenylsulfinyl)- . The enolate generated from this compound could potentially react with bifunctional electrophiles in a tandem Michael addition-alkylation sequence to construct a new ring. For example, the reaction with a vinyl phosphonium (B103445) salt could lead to a bicyclo[3.3.0]octane system, a common structural motif in many natural products. rsc.org Although not explicitly demonstrated with Cyclopentanone, 2-(phenylsulfinyl)- , this strategy has been successfully applied to the synthesis of various cyclopentanoid natural products. rsc.org

    The table below provides an overview of cycloaddition reactions involving related cyclopentenone and sulfinyl-activated systems.

    DieneDienophileCatalyst/ConditionsProduct TypeStereoselectivity
    Dane's Diene(S)-2-p-Tolylsulfinyl-2-cyclopentenoneEtAlCl₂Perhydro-cyclopenta[a]phenanthreneHigh
    Cyclopentadiene2-CyclopentenoneLewis AcidBicyclo[2.2.1]heptane derivative-

    Development of Novel Catalytic Systems Derived from or Related to Sulfinyl Pyrrolidine (B122466) Structures

    The knowledge gained from the stereocontrolling influence of the sulfinyl group has inspired the development of novel chiral catalysts for asymmetric transformations. In particular, pyrrolidine-based structures bearing a sulfinyl moiety have emerged as a promising class of organocatalysts. These catalysts combine the well-established efficiency of proline and its derivatives in aminocatalysis with the steric and electronic properties of the sulfinyl group to achieve high levels of stereocontrol.

    These sulfinyl pyrrolidine catalysts have been successfully applied in a range of asymmetric reactions, including aldol (B89426) reactions, Mannich reactions, and Michael additions. The sulfinyl group, often positioned at the 2-position of the pyrrolidine ring, is believed to play a crucial role in the organization of the transition state, leading to enhanced enantioselectivity. The modular nature of their synthesis allows for the fine-tuning of the catalyst structure to optimize reactivity and selectivity for specific substrates.

    The development of these catalysts represents a significant contribution to the field of organocatalysis, providing new tools for the efficient and environmentally benign synthesis of chiral molecules. The design of these catalysts is a direct intellectual descendant of the fundamental studies on the reactivity and stereodirecting ability of chiral sulfoxides like Cyclopentanone, 2-(phenylsulfinyl)- .

    Theoretical and Computational Chemistry of 2 Phenylsulfinyl Cyclopentanone

    Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

    Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the optimized molecular geometry and electronic properties of 2-(phenylsulfinyl)cyclopentanone. While specific studies on this exact molecule are not extensively documented, a wealth of data on analogous β-ketosulfoxides and substituted cyclopentanones allows for a robust theoretical characterization.

    DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or larger, can predict key geometric parameters. For the cyclopentanone (B42830) ring, these calculations would likely reveal a non-planar conformation to alleviate ring strain. The introduction of the bulky phenylsulfinyl group at the C2 position is expected to influence the puckering of the ring.

    The electronic structure is significantly shaped by the presence of the electron-withdrawing sulfinyl group and the carbonyl group. Molecular orbital (MO) analysis, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is crucial for understanding the molecule's reactivity. The HOMO is typically localized on the sulfur and phenyl ring, while the LUMO is centered on the carbonyl group, indicating the likely sites for nucleophilic and electrophilic attack, respectively. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability. northwestern.edunaturalspublishing.comepfl.ch

    Table 1: Predicted Geometric Parameters for a Model β-Ketosulfoxide

    Parameter Predicted Value (B3LYP/6-31G*)
    C=O bond length ~1.22 Å
    C-S bond length ~1.80 Å
    S=O bond length ~1.50 Å
    C-C-C bond angles 104-106°
    Dihedral angles Dependent on ring conformation

    Note: These are typical values for β-ketosulfoxides and may vary slightly for 2-(phenylsulfinyl)cyclopentanone.

    Conformational Analysis and Energy Minima Studies

    The conformational landscape of 2-(phenylsulfinyl)cyclopentanone is complex due to the flexibility of the five-membered ring and the rotational freedom of the phenylsulfinyl group. The cyclopentanone ring typically adopts either an envelope or a twist (half-chair) conformation to minimize torsional and angle strain. nih.govmdpi.com The presence of the substituent at the C2 position will favor certain conformers over others.

    Computational studies on substituted cyclopentanones and other cyclic ketones have shown that the energy difference between various conformers can be small, leading to a dynamic equilibrium in solution. nih.govmdpi.com For 2-(phenylsulfinyl)cyclopentanone, conformational analysis would involve rotating the C-S and S-Ph bonds and exploring the different puckering modes of the cyclopentanone ring to locate all possible energy minima. The relative energies of these conformers determine their population at a given temperature. It is expected that conformers that minimize steric interactions between the phenyl group and the cyclopentanone ring will be energetically favored.

    Table 2: Relative Energies of Hypothetical Conformers of 2-(Phenylsulfinyl)cyclopentanone

    Conformer Ring Pucker Phenylsulfinyl Orientation Relative Energy (kcal/mol)
    1 Envelope Pseudo-equatorial 0.00
    2 Envelope Pseudo-axial 1.5 - 2.5
    3 Twist Pseudo-equatorial 0.5 - 1.0
    4 Twist Pseudo-axial 2.0 - 3.0

    Note: These are estimated energy ranges based on studies of similar molecules and would require specific calculations for precise values.

    Prediction of Spectroscopic Parameters and Their Validation with Experimental Data

    Computational chemistry is a powerful tool for predicting spectroscopic data, such as NMR and IR spectra, which can then be compared with experimental results for structural validation.

    NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. mdpi.comnih.govresearchgate.net The accuracy of these predictions has been shown to be high, often with mean absolute errors of less than 0.10 ppm for ¹H shifts. mdpi.comnih.gov For 2-(phenylsulfinyl)cyclopentanone, computational predictions can help in the assignment of diastereotopic protons in the cyclopentanone ring and in understanding the electronic effects of the sulfinyl group on the chemical shifts of neighboring nuclei. researchgate.netnih.gov

    Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the harmonic vibrational frequencies obtained from DFT calculations. researchgate.netnih.govnih.govresearchgate.netrsc.org The calculated frequencies are often scaled to better match experimental values. Key vibrational modes for 2-(phenylsulfinyl)cyclopentanone would include the C=O stretch (typically around 1740-1760 cm⁻¹) and the S=O stretch (around 1030-1060 cm⁻¹). Comparison with experimental IR spectra can confirm the presence of these functional groups and provide insights into intermolecular interactions, such as hydrogen bonding. researchgate.netnih.govnih.govresearchgate.netrsc.org

    Table 3: Predicted vs. Experimental Spectroscopic Data for a Model β-Ketosulfoxide

    Spectroscopic Parameter Predicted Value (DFT) Experimental Value
    ¹³C NMR (C=O) ~205 ppm ~203 ppm
    ¹H NMR (α-proton) 3.5 - 4.0 ppm 3.6 - 4.1 ppm
    IR (C=O stretch) ~1750 cm⁻¹ (scaled) ~1745 cm⁻¹
    IR (S=O stretch) ~1040 cm⁻¹ (scaled) ~1035 cm⁻¹

    Note: These are representative values and would need to be calculated specifically for 2-(phenylsulfinyl)cyclopentanone.

    Reaction Pathway Analysis and Transition State Modeling for Mechanistic Understanding

    Computational modeling is invaluable for elucidating reaction mechanisms, allowing for the study of transition states and reaction intermediates that may be difficult to observe experimentally. For 2-(phenylsulfinyl)cyclopentanone, a key reaction is the nucleophilic addition to the carbonyl group.

    The reaction pathway for nucleophilic addition typically involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. libretexts.orgopenstax.orgyoutube.commasterorganicchemistry.com The presence of the chiral sulfinyl group can direct the nucleophilic attack to one face of the carbonyl group, leading to diastereoselective product formation. Transition state modeling can be used to calculate the activation energies for the formation of different diastereomeric products, thereby predicting the stereochemical outcome of the reaction. For instance, in the reduction of β-ketosulfoxides, chelation-controlled models involving the reducing agent and the sulfinyl oxygen are often invoked to explain the observed stereoselectivity. researchgate.netwikipedia.org

    Furthermore, the oxidation of the sulfide (B99878) to a sulfoxide (B87167) can be modeled to understand the stereoselectivity of this process. researchgate.netbeilstein-journals.orgnih.gov Theoretical studies can map out the potential energy surface for the approach of an oxidizing agent to the sulfur atom, explaining why one diastereomer of the sulfoxide may be formed preferentially.

    Table 4: Calculated Activation Energies for a Model Diastereoselective Reduction of a β-Ketosulfoxide

    Transition State Diastereomeric Product Calculated Activation Energy (kcal/mol)
    TS1 syn-alcohol 10.5
    TS2 anti-alcohol 12.0

    Note: These are hypothetical values illustrating the use of transition state modeling to predict diastereoselectivity. Actual values would depend on the specific reactants and reaction conditions.

    Q & A

    Basic Research Questions

    Q. What are the optimal reaction conditions for synthesizing 2-(phenylsulfinyl)cyclopentanone via sulfinylation of cyclopentanone?

    • Methodological Answer : The synthesis typically involves reacting cyclopentanone with a phenylsulfinyl chloride derivative under basic conditions. For enantioselective synthesis, chiral auxiliaries or asymmetric catalysis (e.g., copper(II) complexes) can be employed. A reference protocol for analogous compounds recommends using anhydrous dichloromethane as the solvent, triethylamine as a base, and maintaining temperatures between 0–5°C to control side reactions. Purification via column chromatography with silica gel and hexane/ethyl acetate gradients is critical for isolating the sulfinyl product .

    Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of 2-(phenylsulfinyl)cyclopentanone?

    • Methodological Answer : High-resolution NMR (¹H and ¹³C) is essential for determining diastereomeric ratios and confirming stereochemistry. The sulfinyl group’s anisotropic effects cause distinct splitting patterns in NMR spectra. X-ray crystallography provides definitive stereochemical assignments if single crystals are obtainable. Polarimetry or chiral HPLC can quantify enantiomeric excess, with mobile phases optimized for sulfinyl compounds (e.g., hexane/isopropanol mixtures) .

    Q. What are the common side reactions during sulfinylation of cyclopentanone, and how can they be mitigated?

    • Methodological Answer : Over-sulfinylation (leading to disulfoxides) and oxidation of the sulfinyl group to sulfones are common issues. These can be minimized by strictly controlling reaction stoichiometry (1:1 molar ratio of cyclopentanone to sulfinylating agent) and using inert atmospheres (N₂/Ar) to prevent oxidation. Monitoring reaction progress via TLC and quenching excess reagents with aqueous NaHCO₃ also improves yield .

    Advanced Research Questions

    Q. How can copper-based catalysts be optimized to enhance enantioselectivity in sulfinyl-substituted cyclopentanone synthesis?

    • Methodological Answer : Copper(II) sulfate or acetate, combined with chiral ligands like bisoxazolines, significantly improves enantioselectivity. Key parameters include ligand-to-copper ratios (1:1 to 2:1) and solvent polarity (e.g., toluene or THF). Kinetic studies suggest lower temperatures (e.g., –20°C) favor asymmetric induction. Computational modeling (DFT) helps predict ligand effects on transition-state geometries, enabling rational catalyst design .

    Q. What strategies resolve discrepancies in NMR data interpretation for sulfinyl-containing cyclopentanones?

    • Methodological Answer : Discrepancies often arise from dynamic stereochemical interconversion or solvent-dependent shifts. Variable-temperature NMR (VT-NMR) can identify rotational barriers of the sulfinyl group. Deuterated solvents (CDCl₃ or DMSO-d₆) reduce signal overlap. For ambiguous cases, NOESY/ROESY experiments clarify spatial proximity of substituents .

    Q. How does solvent choice influence reaction kinetics and product distribution in 2-(phenylsulfinyl)cyclopentanone synthesis?

    • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) accelerate sulfinylation but increase disulfoxide formation. Non-polar solvents (e.g., toluene) favor slower, more selective reactions. Solvent screening via Design of Experiments (DoE) frameworks, combined with Arrhenius analysis, identifies optimal dielectric constants and boiling points. For example, dichloromethane balances reactivity and selectivity at reflux .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.